

Evodenoson in Latanoprost-Resistant Glaucoma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Evodenoson	
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This guide provides a comprehensive comparison of **Evodenoson** (also known as Trabodenoson) and Latanoprost for the management of intraocular pressure (IOP) in glaucoma, with a focus on scenarios of latanoprost resistance. We will delve into the available experimental data, detail the methodologies of key studies, and visualize the distinct signaling pathways.

Executive Summary

Evodenoson, a selective adenosine A1 receptor agonist, presents a novel mechanism of action for IOP reduction by enhancing the conventional outflow through the trabecular meshwork. This contrasts with Latanoprost, a prostaglandin F2α analogue that primarily increases uveoscleral outflow. While direct clinical trial data on **Evodenoson**'s efficacy in a specifically defined latanoprost-resistant population is limited, a Phase 2 clinical trial of a fixed-dose combination of Trabodenoson and Latanoprost suggests a potential additive effect, albeit modest, in patients with open-angle glaucoma or ocular hypertension. This indicates that **Evodenoson** could offer an alternative or adjunctive therapeutic strategy for patients who are non-responsive or insufficiently responsive to latanoprost monotherapy.

Data Presentation





Table 1: Efficacy of Trabodenoson and Latanoprost in Clinical Trials

Drug/Co mbinatio n	Study Populatio n	Baseline IOP (mmHg)	Mean IOP Reductio n from Baseline (mmHg)	Percenta ge IOP Reductio n	Study Duration	Citation
Trabodeno son (INO- 8875)	Primary open-angle glaucoma or ocular hypertensi on	Not specified	~7	Not specified	28 days	[1]
Latanopros t 0.005%	Primary open-angle glaucoma or ocular hypertensi on	25.7 ± 0.9	8.8 ± 1.1	34.2%	2 weeks	[2]
Trabodeno son 3% + Latanopros t 0.005% (Fixed- Dose Combinatio n)	Open- angle glaucoma or ocular hypertensi on	Not specified	1.2 mmHg greater than Latanopros t alone	Not specified	28 days	[3][4]

Note: Data for Trabodenoson monotherapy is from a Phase 2 trial press release and lacks detailed baseline IOP. The fixed-dose combination trial showed this marginal benefit at day 28, but no meaningful clinical advantage was observed at day 56.

Experimental Protocols



Phase 2 Fixed-Dose Combination Trial of Trabodenoson and Latanoprost

Objective: To assess the benefit/risk profile of different fixed-dose combinations of Trabodenoson and Latanoprost in subjects with open-angle glaucoma or ocular hypertension. [5]

Study Design: A randomized, double-masked, dose-ranging Phase 2 clinical trial.

Participants: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

Interventions:

- Fixed-dose combination of Trabodenoson (3% and 6%) and Latanoprost (0.005% or 0.0025%).
- Latanoprost (0.005% or 0.0025%) monotherapy as a comparator.

Primary Outcome Measures:

Change in intraocular pressure (IOP) from baseline at specified time points.

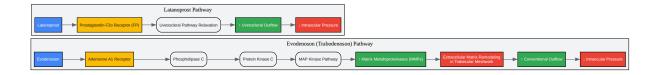
Key Methodologies:

- IOP Measurement: Diurnal IOP was measured at multiple time points throughout the day to assess the 24-hour efficacy of the treatments. The specific method of tonometry used was not detailed in the available summaries.
- Washout Period: A washout period for any previous glaucoma medications was implemented before the start of the trial to establish a baseline IOP.
- Dosing Regimen: The fixed-dose combination and latanoprost monotherapy were administered once daily.

Signaling Pathways and Experimental Workflow Signaling Pathways



The mechanisms of action for **Evodenoson** and Latanoprost are distinct, targeting different pathways to reduce intraocular pressure.



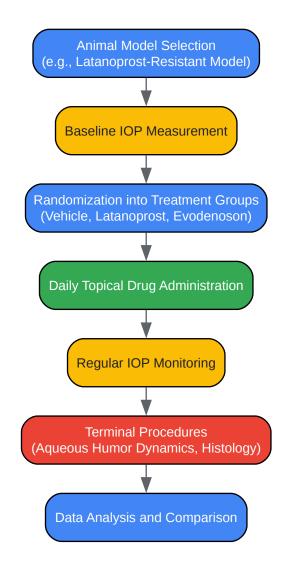
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Caption: Signaling pathways of **Evodenoson** and Latanoprost.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating a novel glaucoma therapeutic in an animal model.





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Caption: Preclinical experimental workflow for glaucoma drug evaluation.

Discussion

The distinct mechanisms of action of **Evodenoson** and Latanoprost provide a strong rationale for investigating **Evodenoson** in patients with an inadequate response to prostaglandin analogues. Latanoprost and other prostaglandins increase the outflow of aqueous humor through the uveoscleral pathway, a secondary drainage route. In contrast, **Evodenoson** targets the conventional (trabecular) outflow pathway, which is the primary site of pathology in many forms of glaucoma. By activating adenosine A1 receptors in the trabecular meshwork, **Evodenoson** is believed to upregulate matrix metalloproteinases, leading to remodeling of the extracellular matrix and a subsequent increase in aqueous humor outflow.



The results of the Phase 2 fixed-dose combination trial, while not demonstrating a strong synergistic effect, did show a slight additive IOP-lowering effect at an early time point. This suggests that for some patients, a combination of therapies targeting both the conventional and uveoscleral outflow pathways may provide a benefit. However, the lack of a sustained, clinically meaningful advantage in this particular trial highlights the complexity of glaucoma pathophysiology and the need for further research.

A critical area for future investigation is the efficacy of **Evodenoson** as a monotherapy in a well-characterized population of latanoprost non-responders. Such a study would provide definitive evidence of its utility in this patient subgroup. Preclinical studies in animal models of latanoprost resistance would also be highly valuable to elucidate the potential of **Evodenoson** in this context and to optimize dosing regimens.

Conclusion

Evodenoson represents a promising novel therapeutic agent for glaucoma due to its unique mechanism of action targeting the conventional outflow pathway. While the currently available clinical data in the context of latanoprost resistance is not definitive, the pharmacological rationale for its use in this setting is strong. Further well-designed clinical trials are necessary to fully establish the efficacy and role of **Evodenoson**, both as a monotherapy and in combination with other IOP-lowering agents, in the management of glaucoma, particularly in patients who do not respond adequately to first-line therapies such as latanoprost.

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- To cite this document: BenchChem. [Evodenoson in Latanoprost-Resistant Glaucoma: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671791#efficacy-of-evodenoson-in-latanoprost-resistant-glaucoma-models]

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